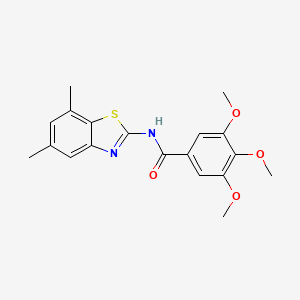

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives.

Méthodes De Préparation

The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the reaction of 5,7-dimethylbenzo[d]thiazole with 3,4,5-trimethoxybenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho and para to the methoxy groups. .

Applications De Recherche Scientifique

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been studied for various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Mécanisme D'action

The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the conversion of arachidonic acid to prostaglandins. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide shares structural similarities with other benzothiazole derivatives, such as:

Sulfathiazole: An antimicrobial drug.

Ritonavir: An antiretroviral drug.

Abafungin: An antifungal drug.

Tiazofurin: An antineoplastic drug.

Activité Biologique

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C16H18N2O3S

- Molecular Weight: 334.39 g/mol

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have shown activity against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for some related compounds in this class ranged from 8 µg/mL to 32 µg/mL against these pathogens .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound 2bF | Staphylococcus aureus | 8 |

| Compound 2bB | Enterococcus faecalis | 16 |

| Triclocarban (TCC) | Staphylococcus aureus | 16 |

| Triclocarban (TCC) | Enterococcus faecalis | 64 |

Cytotoxicity Studies

Cytotoxicity assessments on non-malignant mammary epithelial cells (MCF-10A) revealed that while some benzothiazole derivatives exhibited antimicrobial activity at low concentrations, they also showed slight cytotoxic effects at higher concentrations. For example, the IC50 values for selected compounds were reported as follows:

Table 2: Cytotoxicity of Selected Benzothiazole Compounds

| Compound | IC50 (µg/mL) |

|---|---|

| Compound 2bG | 24.9 |

| Compound 2bF | 24.5 |

| Compound 2bB | 27.8 |

These values indicate that while the compounds are effective against bacteria, they may pose risks to normal cells at higher doses .

The mechanism by which benzothiazole derivatives exert their antibacterial effects is believed to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. This is similar to the action of known antibiotics such as Triclocarban .

Case Studies

- Case Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several benzothiazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that compounds with a dimethyl substitution pattern showed enhanced activity compared to their unsubstituted counterparts.

- Cytotoxicity Assessment : Another study assessed the cytotoxicity of these compounds in various cancer cell lines and reported that while some showed promise as therapeutic agents, their safety profiles necessitate further investigation before clinical application.

Propriétés

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-10-6-11(2)17-13(7-10)20-19(26-17)21-18(22)12-8-14(23-3)16(25-5)15(9-12)24-4/h6-9H,1-5H3,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTYGWMVZQVPAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.